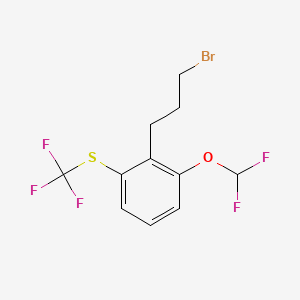

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene

描述

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a bromopropyl chain, difluoromethoxy (-O-CF₂H), and trifluoromethylthio (-S-CF₃) substituents. The trifluoromethylthio group is particularly notable for its strong electron-withdrawing effects and resistance to enzymatic degradation, while the difluoromethoxy group balances polarity and steric demands . Bromine in the 3-bromopropyl chain may facilitate further derivatization (e.g., nucleophilic substitution), making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

属性

分子式 |

C11H10BrF5OS |

|---|---|

分子量 |

365.16 g/mol |

IUPAC 名称 |

2-(3-bromopropyl)-1-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H10BrF5OS/c12-6-2-3-7-8(18-10(13)14)4-1-5-9(7)19-11(15,16)17/h1,4-5,10H,2-3,6H2 |

InChI 键 |

DDYLGGWHHMNSTC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)CCCBr)OC(F)F |

产品来源 |

United States |

准备方法

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

Halogenation: Introduction of bromine to the benzene ring.

Methoxylation: Addition of difluoromethoxy groups.

Thioether Formation: Incorporation of trifluoromethylthio groups.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

化学反应分析

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Coupling Reactions: Formation of new carbon-carbon bonds through coupling reactions.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .

科学研究应用

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired outcome. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Comparison with (3-Bromopropyl)-benzene (CAS 637-59-2)

The simpler analog (3-bromopropyl)-benzene lacks the fluorinated substituents present in the target compound. Key differences include:

- Lipophilicity: The addition of difluoromethoxy and trifluoromethylthio groups increases logP (octanol-water partition coefficient) significantly, enhancing membrane permeability .

- Metabolic Stability: Fluorinated groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

| Property | 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene | (3-Bromopropyl)-benzene |

|---|---|---|

| logP (estimated) | ~4.2 (highly lipophilic) | ~2.8 (moderate) |

| Metabolic Stability | High (fluorine shields from oxidation) | Moderate |

| Synthetic Utility | Functional groups enable diverse modifications | Limited to alkylation |

Comparison with Dichloromethyl-Substituted Analogs (e.g., Benzene, (dichloromethyl)-; CAS 98-87-3)

While dichloromethylbenzene shares halogenation, differences in halogen type (Cl vs. Br/CF₃) and substitution patterns lead to distinct behaviors:

- Electron Effects : Dichloromethyl (-CHCl₂) is less electron-withdrawing than trifluoromethylthio (-S-CF₃), resulting in a more electron-rich aromatic ring.

- Toxicity Profile : Fluorinated groups generally reduce toxicity compared to chlorinated compounds, as C-F bonds are less prone to forming reactive metabolites .

Comparison with Fluorinated Benzene Derivatives

Fluorine’s unique effects, as highlighted in , differentiate this compound from non-fluorinated analogs:

- Bioavailability: Difluoromethoxy (-O-CF₂H) improves oral bioavailability compared to methoxy (-OCH₃) by reducing hydrogen-bond donor capacity and enhancing passive diffusion .

- Conformational Effects : The trifluoromethylthio group’s stereoelectronic properties may enforce specific conformations, optimizing target binding (e.g., in enzyme active sites) .

Research Findings and Implications

- Pharmacological Potential: Fluorinated substituents in this compound align with trends in drug design, where fluorine enhances target affinity and pharmacokinetics (e.g., antiviral or anticancer applications) .

- Synthetic Challenges : The simultaneous presence of bromine, difluoromethoxy, and trifluoromethylthio groups demands precise regioselective synthesis to avoid side reactions.

- Environmental Impact : Bromine and fluorine may raise concerns about persistence; however, the trifluoromethylthio group’s stability could reduce bioaccumulation risks compared to polyhalogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。